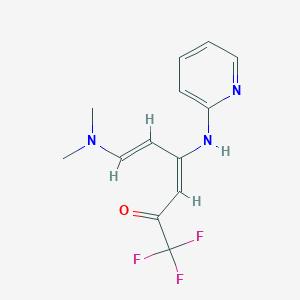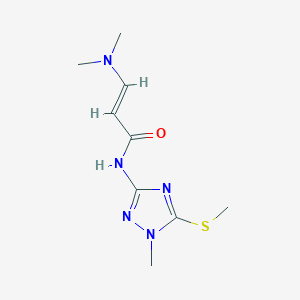![molecular formula C16H14ClF3N2O5S B3035682 2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338405-98-4](/img/structure/B3035682.png)
2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
Übersicht
Beschreibung
2-Chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate (CTPDS) is an organosulfur compound that has been used in scientific research for its ability to act as a substrate for enzymes involved in various biochemical processes. CTPDS is a colorless solid that is soluble in water and has a pKa of 7.9. It is most commonly used in laboratory experiments as a substrate for enzymes involved in the synthesis of proteins, DNA, and other molecules.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Properties
Research in the field of chemical synthesis often explores the creation and characterization of novel compounds with potential applications in various industries, including pharmaceuticals and materials science. One study detailed the synthesis and spectroscopic analysis of novel substituted thiazolidinones, showcasing a method that might be relevant for synthesizing complex molecules similar to your compound of interest (Issac & Tierney, 1996). This work demonstrates the importance of understanding the structural properties of chemicals for their potential application in scientific research.
Environmental Fate and ToxicologyThe occurrence and toxicity of antimicrobial compounds in the environment, such as triclosan, have been extensively reviewed, shedding light on the environmental persistence and toxic effects of synthetic chemicals (Bedoux et al., 2012). Similar considerations would be crucial for assessing the environmental impact and safety of "2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate."
Analytical and Treatment Technologies
A critical review of existing methods for removing persistent pollutants from water highlighted activated carbon's efficacy, alongside other adsorbents and high-pressure membrane filtration techniques (Espana et al., 2015). This information is pertinent for understanding how compounds like "2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate" might be detected, quantified, and potentially removed from environmental samples or treated in wastewater.
Eigenschaften
IUPAC Name |
[2-chloro-4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O5S/c1-22(2)28(24,25)27-14-8-3-10(9-13(14)17)15(23)21-11-4-6-12(7-5-11)26-16(18,19)20/h3-9H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBKMYYERLIEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3035599.png)
![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B3035610.png)
![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)
![7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035615.png)
![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)
![7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035617.png)
![6-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3035618.png)

![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035620.png)
![(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035622.png)